molecular formula C14H12ClNO4 B8318707 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene

1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene

Cat. No.: B8318707
M. Wt: 293.70 g/mol
InChI Key: DMAVUYUFPLGRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxy-benzyloxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the reaction of 1-chloro-2-nitrobenzene with 4-methoxybenzyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as methylene chloride and reagents like boron tribromide.

Chemical Reactions Analysis

1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro and methoxy-benzyloxy groups can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can be compared with similar compounds such as:

    1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a nitro group.

    4-Methoxybenzyl chloride: Lacks the nitro and chloro groups, making it less reactive in certain types of reactions.

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

1-chloro-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene

InChI

InChI=1S/C14H12ClNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13(15)14(8-12)16(17)18/h2-8H,9H2,1H3

InChI Key

DMAVUYUFPLGRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitro-phenol (0.5 g, 2.88 mmol), 1-chloromethyl-4-methoxy-benzene (0.496 g, 3.17 mmol), potassium carbonate (1.19 g, 8.64 mmol) and tetrabutylammonium iodide (0.005 g, 0.0135 mmol) in N,N-dimethylformamide (5 ml) was stirred at room temperature for 16 hours. Afterwards ice water (10 mL) was added to the solution and the resultant solid was collected by filtration and dried in a vacuum oven to provide the title compound (0.812 g, 96%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.496 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
96%

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